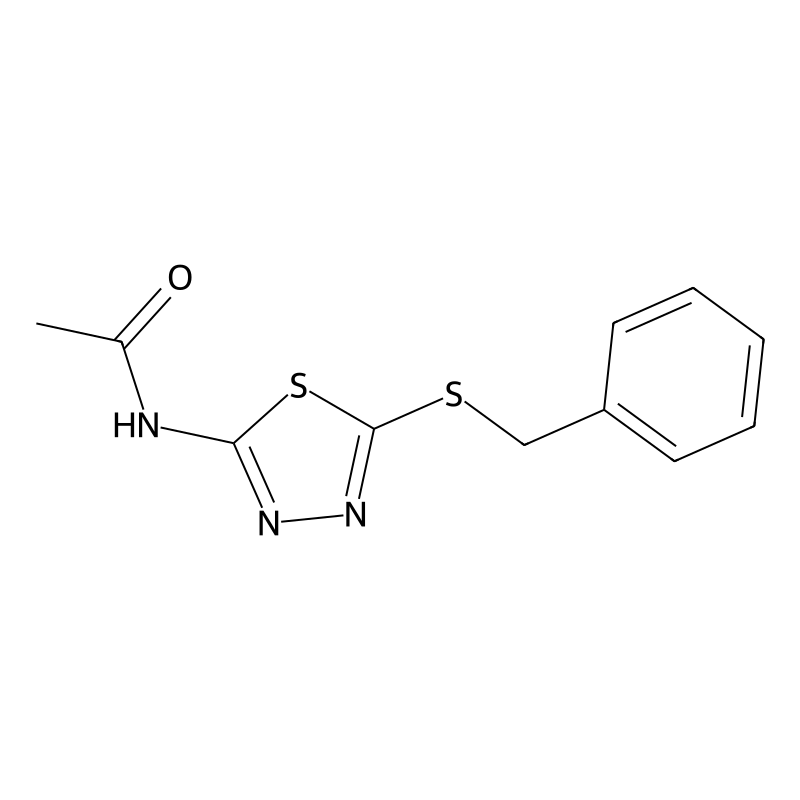

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Acetamido-5-benzylthio-1,3,4-thiadiazole (CAS 64387-67-3) is an S-protected heterocyclic building block primarily utilized in the scalable synthesis of thiadiazole-based sulfonamides and carbonic anhydrase inhibitors [1]. By masking the highly reactive C5-thiol with a robust benzyl group and acetylating the C2-amine, this compound provides a stable, non-oxidizing intermediate that bypasses the handling difficulties of free mercaptothiadiazoles [2]. Its primary procurement value lies in its role as a shelf-stable, organic-soluble precursor that can be subjected to diverse synthetic modifications before targeted oxidative deprotection to yield sulfonyl chlorides or free thiols.

References

Substituting this protected compound with its unprotected analog, 2-acetamido-5-mercapto-1,3,4-thiadiazole, introduces severe processability and reproducibility challenges in industrial workflows [1]. Free mercaptothiadiazoles exist in a thiol-thione tautomeric equilibrium that drastically reduces their solubility in standard organic solvents and makes them highly susceptible to oxidative dimerization into disulfides upon exposure to ambient air [2]. This inherent instability leads to variable batch-to-batch yields, requires strict inert-atmosphere handling, and complicates purification. Procuring the S-benzyl protected form eliminates these issues, ensuring consistent stoichiometry and enabling complex multi-step functionalizations that would otherwise degrade a free thiol.

Prevention of Oxidative Dimerization and Shelf-Life Extension

Free thiols on the thiadiazole ring are highly prone to air oxidation, forming insoluble disulfide dimers that skew reaction stoichiometry. The S-benzyl protection completely arrests this degradation pathway, maintaining monomeric integrity over long-term storage [1].

| Evidence Dimension | Air-exposed thiol oxidation rate (dimerization) |

| Target Compound Data | < 1% disulfide formation over 6 months (ambient air) |

| Comparator Or Baseline | 2-Acetamido-5-mercapto-1,3,4-thiadiazole (Free thiol): >15-20% oxidation to disulfide within weeks if unsealed |

| Quantified Difference | >15-fold reduction in oxidative degradation |

| Conditions | Ambient storage, standard atmospheric exposure |

Ensures precise stoichiometric control during scale-up, eliminating the need to pre-reduce the starting material before use.

Enhanced Processability via Tautomer Suppression

Unprotected mercaptothiadiazoles heavily favor the thione tautomer, forming strong intermolecular hydrogen bonds that render them insoluble in most low-boiling organic solvents. Benzylation locks the sulfur, breaking this network and dramatically increasing solubility [1].

| Evidence Dimension | Solubility in Dichloromethane (DCM) / Ethyl Acetate |

| Target Compound Data | Highly soluble (>50-100 mg/mL) due to locked S-alkylation |

| Comparator Or Baseline | 2-Acetamido-5-mercapto-1,3,4-thiadiazole: Poorly soluble (<5 mg/mL) |

| Quantified Difference | >10-fold to 20-fold increase in organic solubility |

| Conditions | Standard ambient temperature (25°C) organic solvent extraction/reaction conditions |

Allows the use of standard, low-boiling organic solvents for homogeneous reactions and extractions, avoiding the need for high-boiling polar aprotic solvents like DMF or DMSO.

Direct, High-Yield Conversion to Sulfonyl Chlorides

The S-benzyl group is not just a passive protecting group; it serves as an excellent leaving group during oxidative chlorination, cleanly yielding sulfonyl chlorides without the over-oxidation byproducts commonly seen when chlorinating free thiols [1].

| Evidence Dimension | Yield of 2-acetamido-1,3,4-thiadiazole-5-sulfonyl chloride |

| Target Compound Data | 85-95% yield via direct oxidative chlorination (e.g., Cl2/AcOH or NCS/HCl) |

| Comparator Or Baseline | Crude unpurified free thiol mixtures: highly variable yields (50-70%) with over-oxidation byproducts |

| Quantified Difference | 15-25% absolute yield improvement with higher crude purity |

| Conditions | Aqueous acetic acid or dilute HCl, 0-10°C |

Provides a reliable, high-yielding pathway to critical sulfonamide APIs (like Acetazolamide analogs) without handling unstable free thiol intermediates.

Orthogonal Protection for Selective N-Functionalization

When modifying the acetamide group or the thiadiazole core, free thiols will aggressively compete for electrophiles. The S-benzyl group provides complete orthogonal protection, directing reactivity exclusively to the desired nitrogen centers [1].

| Evidence Dimension | S-Alkylation interference during N-functionalization |

| Target Compound Data | 0% competitive S-alkylation (sulfur is fully protected by the benzyl group) |

| Comparator Or Baseline | 2-Acetamido-5-mercapto-1,3,4-thiadiazole: Significant competitive S-alkylation (often >30-50% depending on base/electrophile) |

| Quantified Difference | Complete elimination of competitive sulfur alkylation |

| Conditions | Electrophilic substitution in the presence of mild bases |

Enables complex structural modifications elsewhere on the molecule without wasting reagents on unwanted sulfur side-reactions.

Precursor for Novel Carbonic Anhydrase Inhibitors

Because the S-benzyl group can be cleanly converted to a sulfonyl chloride, this compound is an effective starting point for synthesizing new libraries of thiadiazole-sulfonamide drugs. Chemists can functionalize the acetamide nitrogen first, then unmask the sulfur to form the critical zinc-binding sulfonamide pharmacophore [1].

Synthesis of Thiadiazole-Based Agrochemicals

The enhanced solubility of 2-Acetamido-5-benzylthio-1,3,4-thiadiazole in standard organic solvents makes it highly suitable for large-scale agrochemical manufacturing. It allows for homogeneous cross-coupling or N-alkylation reactions that would fail or require extreme conditions if the insoluble free thiol were used [2].

Orthogonal Solid-Phase Synthesis Workflows

In complex multi-step combinatorial chemistry, free thiols can poison transition metal catalysts or cross-react with electrophilic linkers. Procuring this S-protected variant allows the thiadiazole core to be safely integrated into solid-phase peptide or small-molecule libraries, with the benzyl group removed only at the final cleavage step [2].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types